molecular formula C6H3BrFN3 B13044531 6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13044531
M. Wt: 216.01 g/mol
InChI Key: UZGXNGIMLKDROR-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H3BrFN3
  • Molecular Weight : 216.01 g/mol
  • CAS Number : 2177267-21-7
  • Purity : >97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an anti-inflammatory agent and for its effects on different enzyme systems.

Anti-inflammatory Activity

Research indicates that derivatives of triazole compounds often exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process.

Biological Activity Data

Biological ActivityIC50 ValueReference
COX-2 Inhibition0.02 - 0.04 µM
Anti-inflammatoryVaries (e.g., 71.11 μg/mL)
Antibacterial (Staphylococcus aureus)MIC = 1.25 mg/mL
Antiviral (Chikungunya Virus)IC50 = 0.44 µM

Study 1: Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized several triazole derivatives and evaluated their COX inhibitory activities. The results indicated that compounds with similar structures to this compound exhibited significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 µM, demonstrating their potential as anti-inflammatory agents .

Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, the compound was tested against Chikungunya virus showing an IC50 value of approximately 0.44 µM. This suggests that the compound may inhibit viral replication through specific interactions with viral proteins .

Study 3: Antibacterial Properties

The antibacterial efficacy of triazole derivatives was assessed against various strains including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 1.25 mg/mL, indicating a moderate level of antibacterial activity .

Properties

Molecular Formula

C6H3BrFN3

Molecular Weight

216.01 g/mol

IUPAC Name

6-bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrFN3/c7-4-2-11-6(1-5(4)8)9-3-10-11/h1-3H

InChI Key

UZGXNGIMLKDROR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC=N2)Br)F

Origin of Product

United States

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